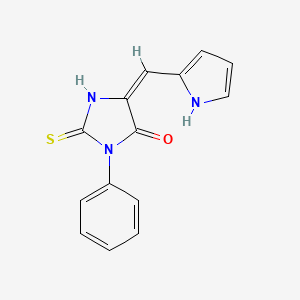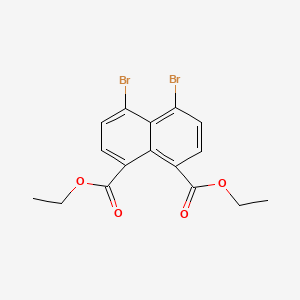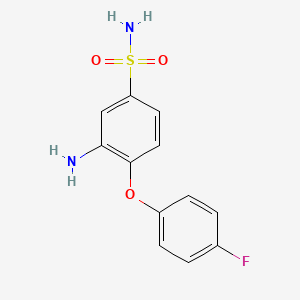
(5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features a unique combination of functional groups, including a mercapto group, a phenyl ring, a pyrrole moiety, and an imidazolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One possible route could involve the condensation of a pyrrole derivative with an imidazolone precursor under specific conditions. The reaction may require the presence of a base or acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound may be reduced under specific conditions to modify the imidazolone ring or other functional groups.
Substitution: The phenyl ring and pyrrole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercapto group could yield disulfides, while substitution reactions on the phenyl ring could introduce various functional groups.
科学研究应用
Chemistry
In organic synthesis, (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be explored for potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific enzymes or receptors could be key to its medicinal properties.
Industry
In materials science, the compound’s unique structure could be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
相似化合物的比较
Similar Compounds
2-mercapto-3-phenylimidazolone: Lacks the pyrrole moiety.
3-phenyl-5-(1H-pyrrol-2-ylmethylene)imidazolone: Lacks the mercapto group.
2-mercapto-5-(1H-pyrrol-2-ylmethylene)imidazolone: Lacks the phenyl ring.
Uniqueness
The combination of the mercapto group, phenyl ring, pyrrole moiety, and imidazolone core in (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one makes it unique
属性
分子式 |
C14H11N3OS |
|---|---|
分子量 |
269.32 g/mol |
IUPAC 名称 |
(5E)-3-phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H11N3OS/c18-13-12(9-10-5-4-8-15-10)16-14(19)17(13)11-6-2-1-3-7-11/h1-9,15H,(H,16,19)/b12-9+ |
InChI 键 |
GTJWZBCRFJELJZ-FMIVXFBMSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3)/NC2=S |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)



![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)

